

# biological activity of phenylalanine-leucine dipeptide

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## Compound Focus: H-Phe-Leu-NH<sub>2</sub>.HBr

CAS No.: 108321-16-0

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## Biological Activities & Experimental Data

The biological activity of phenylalanine-leucine dipeptides is significantly influenced by their structural sequence and modifications.

Activity/Property	Dipeptide Sequence/Type	Experimental Model	Key Findings & Quantitative Data
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| **Solid-state Cyclization** | L-phenylalanyl-L-leucine (Phe-Leu) & L-leucyl-L-phenylalanine (Leu-Phe) [1] | Solid-state thermal analysis; Non-isothermal kinetics [1] | • Sequence impacts cyclization temperature & activation energy [1]. • High-yield synthesis of diketopiperazine derivatives [1]. | **Anticancer Activity** | 32 novel dipeptides (N-terminus: salicylic acid; C-terminus: aromatic/alicyclic amines) [2] | Cancer cell lines (e.g., HCT-116) [2] | • 8 compounds showed single-digit micromolar GI<sub>50</sub> (high potency) [2]. • Induced rapid cell detachment & apoptosis (↑ caspases, PARP cleavage) [2]. • Dephosphorylated FAK (Y397), p130CAS (Y410), paxillin (Y118) [2]. |

## Experimental Workflows

Here are the generalized experimental methodologies for the key areas of study.

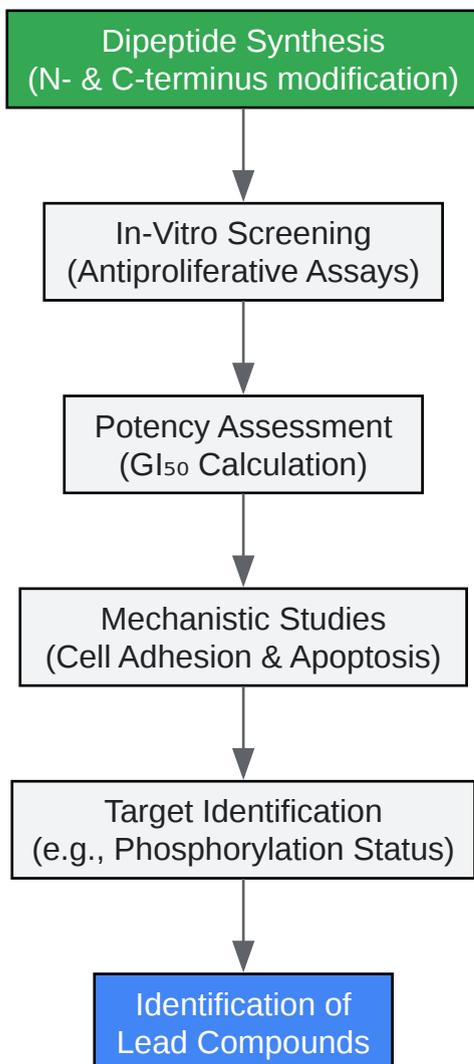
## Solid-State Cyclization Kinetics

This methodology is used to study the thermal conversion of linear dipeptides to their cyclic diketopiperazine forms [1].

*Workflow for studying solid-state dipeptide cyclization kinetics and parameters.*

## Anticancer Cytotoxicity & Mechanism Screening

This workflow outlines the process for synthesizing and evaluating novel dipeptides for anticancer activity [2].

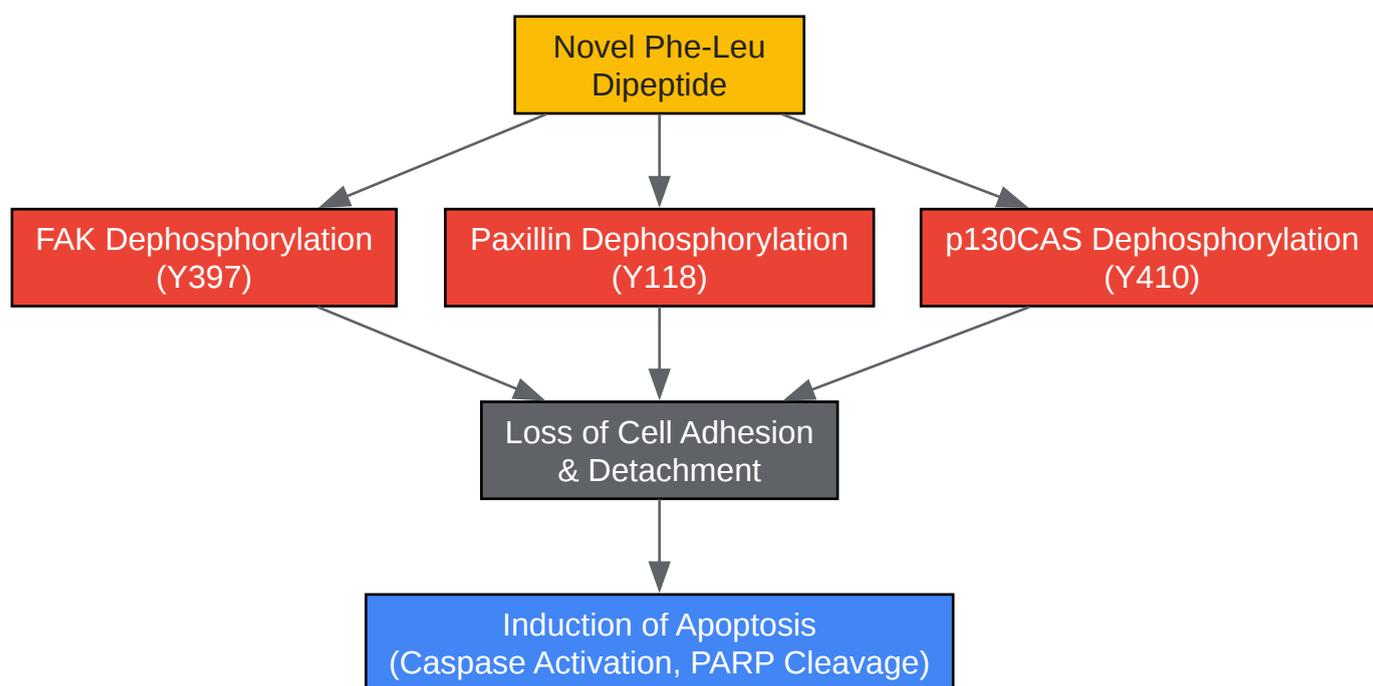


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High-level workflow for screening and characterizing anticancer dipeptides.

## Proposed Signaling Pathway for Anticancer Activity

The following diagram integrates a proposed mechanism based on the search findings, where novel Phe-Leu dipeptides inhibit focal adhesion signaling and induce apoptosis [2].



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*Proposed mechanism of novel Phe-Leu dipeptides inhibiting adhesion and inducing apoptosis.*

## Research Implications and Future Directions

The sequence-specific effects and solid-state behavior of phenylalanine-leucine dipeptides open several promising research avenues:

- **Therapeutic Development:** Modified dipeptides are promising scaffolds for developing anticancer agents targeting **focal adhesion signaling** [2].
- **Sustainable Synthesis:** Solid-state cyclization is a high-yield, minimal-waste strategy for synthesizing diketopiperazine derivatives, which are valuable structures in medicinal chemistry [1].

- **Expanded Screening:** Future work should include broader panels of cancer cell lines, in vivo models, and further investigation into the sequence-activity relationship.

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## References

1. A new insight into the mechanism of solid-state cyclization of... | CoLab [colab.ws]
2. Novel modified leucine and phenylalanine modulate... dipeptides [pubmed.ncbi.nlm.nih.gov]

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